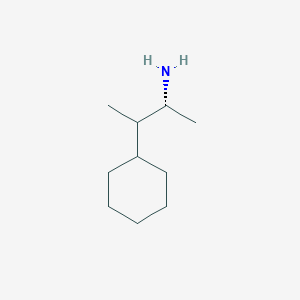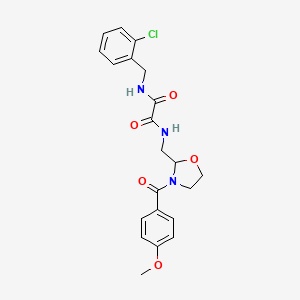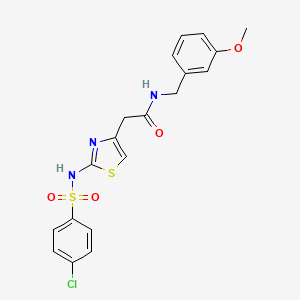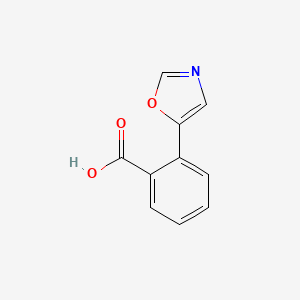![molecular formula C11H10N6O3S B2782308 N-(5-methylisoxazol-3-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide CAS No. 877630-28-9](/img/structure/B2782308.png)
N-(5-methylisoxazol-3-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-methylisoxazol-3-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C11H10N6O3S and its molecular weight is 306.3. The purity is usually 95%.
BenchChem offers high-quality N-(5-methylisoxazol-3-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-methylisoxazol-3-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
The sulfonamide group present in ZINC04249683 is responsible for its antibacterial activity. These sulfonamide drugs act as competitive inhibitors of the enzyme dihydropteroatesynthetase, which is involved in folate synthesis in bacteria. By disrupting the bacterial utilization of para amino benzoic acid (PABA), they inhibit bacterial growth and multiplication. Sulfonamides are commonly used to treat sinus infections, urinary tract infections, and other bacterial ailments .
Impurity F Synthesis
During the synthesis of ZINC04249683, several impurities are identified, including impurity F. Although it appears in minute quantities, its identification is crucial. Researchers have developed a method to synthesize impurity F, aiding its detection during the production of sulfonamide drugs. The synthetic route for impurity F is challenging due to the compound’s formation during most synthetic methods .
Nanomaterial Applications
ZnO nanostructured materials, including nanoparticles (NPs), have gained prominence. ZINC04249683, with its unique properties, could contribute to this field. ZnO NPs exhibit biocompatibility, low toxicity, and cost-effectiveness. Researchers have explored their applications in various areas, such as opto-electronics, cosmetics, and agriculture. Additionally, ZnO NPs have photocatalytic properties and find use in environmental remediation .
Biomedical Applications
ZINC04249683’s potential extends to biomedical fields. Researchers have investigated its role in drug delivery systems, wound healing, and tissue engineering. The compound’s properties make it an attractive candidate for targeted drug release and tissue regeneration .
Green Synthesis
Green synthesis methods, utilizing plant extracts, have been explored for ZnO NPs. These eco-friendly approaches offer sustainable alternatives to traditional chemical synthesis. Investigating ZINC04249683’s compatibility with green synthesis could yield valuable insights .
Modification Strategies
Researchers have modified ZnO NPs by incorporating organic (carboxylic acids, silanes) and inorganic (metal oxides) compounds. These modifications enhance specific properties, making ZINC04249683 more versatile for various applications .
Eigenschaften
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6O3S/c1-5-2-7(17-20-5)13-8(18)4-21-11-14-9-6(3-12-16-9)10(19)15-11/h2-3H,4H2,1H3,(H,13,17,18)(H2,12,14,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJNJTSDGKHJRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC3=C(C=NN3)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methylisoxazol-3-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Chloro-1-[7-(trifluoromethyl)-6-azaspiro[3.4]octan-6-yl]ethanone](/img/structure/B2782230.png)


![N-(4-methylphenyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2782236.png)

![N-(2-ethoxyphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2782239.png)

![2-Methyl-5-((4-methylpiperidin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2782246.png)
naphthalen-1-yl]methylidene})amine](/img/structure/B2782247.png)
